3-(Dimethoxymethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethoxymethyl)azetidine typically involves the alkylation of azetidine derivatives. One common method is the reaction of azetidine with dimethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dimethoxymethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethoxymethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethoxymethyl group, leading to the formation of various substituted azetidines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products:
Oxidation: Carbonyl compounds.
Reduction: Amine derivatives.
Substitution: Substituted azetidines with various functional groups.
Scientific Research Applications
3-(Dimethoxymethyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The specific mechanism of action of 3-(Dimethoxymethyl)azetidine depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethoxymethyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. detailed studies on its mechanism of action are still limited and require further research.
Comparison with Similar Compounds
Azetidine: The parent compound without the dimethoxymethyl group.
3-Methylazetidine: A similar compound with a methyl group instead of a dimethoxymethyl group.
3-Hydroxyazetidine: A compound with a hydroxyl group at the third carbon atom.
Uniqueness: 3-(Dimethoxymethyl)azetidine is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical properties and reactivity. This group can enhance the compound’s solubility in organic solvents and influence its interaction with other molecules, making it a valuable intermediate in organic synthesis and potential pharmaceutical applications .
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
3-(dimethoxymethyl)azetidine |
InChI |
InChI=1S/C6H13NO2/c1-8-6(9-2)5-3-7-4-5/h5-7H,3-4H2,1-2H3 |
InChI Key |
CLPLNAWTHBRJKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CNC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.